molecular formula C14H14N2O3 B14514371 ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate CAS No. 62538-29-8

ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B14514371
CAS No.: 62538-29-8
M. Wt: 258.27 g/mol
InChI Key: VTFYUGRWJHZOFV-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the cyclocondensation of ethyl acetoacetate, phenylhydrazine, and acetic anhydride. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds.

Scientific Research Applications

Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the observed biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate
  • 3,5-Diphenyl-1H-pyrazole

These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of acetyl and phenyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

62538-29-8

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)11-12(9(2)17)15-16-13(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16)

InChI Key

VTFYUGRWJHZOFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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